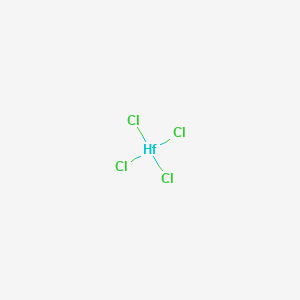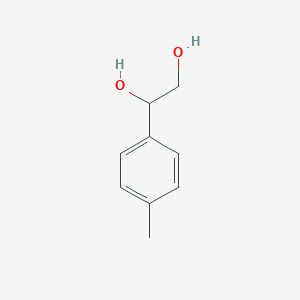
(4-Methylphenyl)-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylphenyl)-1,2-ethanediol, also known as 4-Methyl-1,2-phenylenediol (MPD), is an organic compound with the molecular formula C9H12O2. It is widely used in scientific research applications due to its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of MPD is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. MPD has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemische Und Physiologische Effekte
MPD has been shown to have various biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation and pain, and improve the function of various organs such as the liver and kidneys. MPD has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPD in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help protect cells and reduce inflammation. MPD is also relatively easy to synthesize and has a high purity yield. However, one limitation of using MPD in lab experiments is its potential toxicity at high doses. Therefore, careful dosing and safety precautions should be taken when using MPD in lab experiments.
Zukünftige Richtungen
There are several future directions for MPD research, including exploring its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. MPD could also be used as a reducing agent in the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MPD.
Conclusion:
In conclusion, (4-Methylphenyl)-1,2-ethanediol is a unique organic compound that has been extensively used in scientific research due to its potent antioxidant and anti-inflammatory properties. MPD has various potential benefits and limitations for lab experiments, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
MPD can be synthesized via several methods, including the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, the reaction of 4-methylphenylmagnesium bromide with ethylene oxide, and the reduction of 4-methylphenyl-1,2-epoxypropane with sodium borohydride. The most common method for synthesizing MPD is the reduction of 4-methylphenyl-2-nitropropene with sodium borohydride, which yields a high purity product.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively used in scientific research due to its unique properties. It is a potent antioxidant that can protect cells from oxidative damage caused by reactive oxygen species (ROS). MPD has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain in various diseases. Additionally, MPD has been used as a reducing agent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
13603-62-8 |
|---|---|
Produktname |
(4-Methylphenyl)-1,2-ethanediol |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(4-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9-11H,6H2,1H3 |
InChI-Schlüssel |
LRVUCXFUHLHEDF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(CO)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



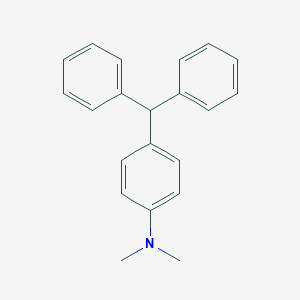
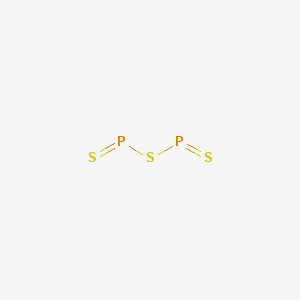
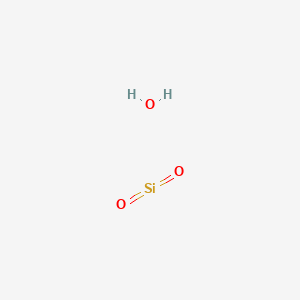
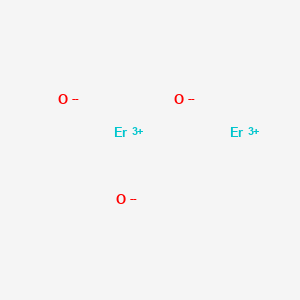
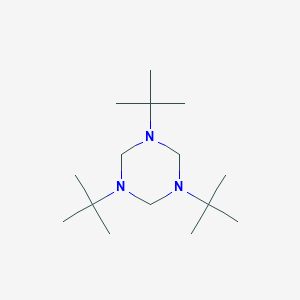
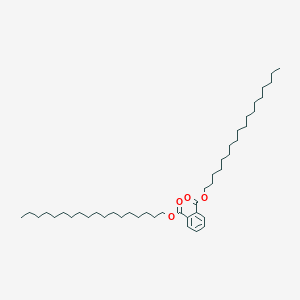
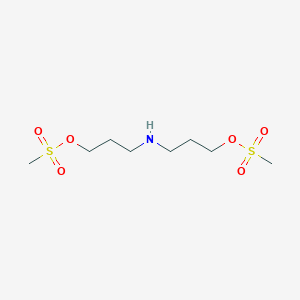
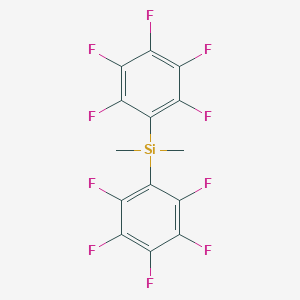
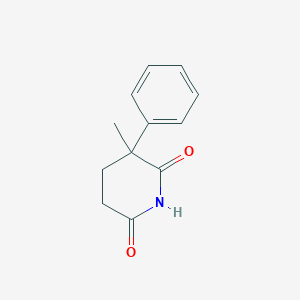
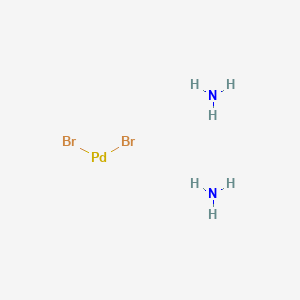
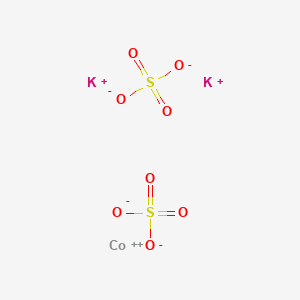
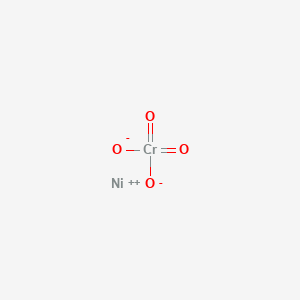
![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
